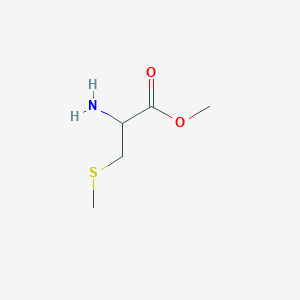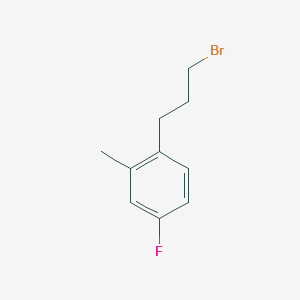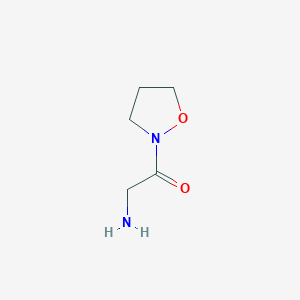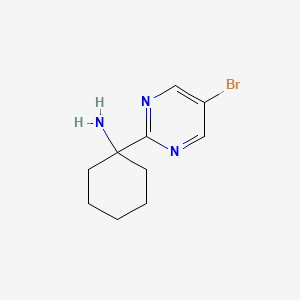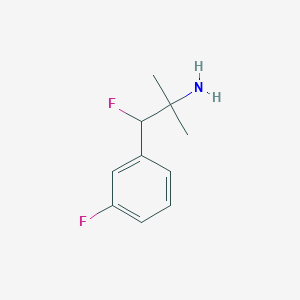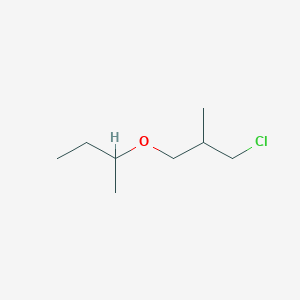
2-(3-Chloro-2-methylpropoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropoxy)butane typically involves the reaction of 3-chloro-2-methylpropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Scientific Research Applications
2-(3-Chloro-2-methylpropoxy)butane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving the interaction of chlorinated ethers with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropoxy)butane involves its interaction with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This facilitates substitution and elimination reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylbutane
- 2-Chloro-2-methylbutane
- 3-Chloro-2-methylbutane
Comparison
Compared to its similar compounds, 2-(3-Chloro-2-methylpropoxy)butane is unique due to the presence of an ether linkage, which imparts different chemical reactivity and physical properties. The ether linkage can influence the compound’s solubility, boiling point, and reactivity in comparison to other chlorinated butanes .
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-butan-2-yloxy-3-chloro-2-methylpropane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
CDXBBMRTZMPZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
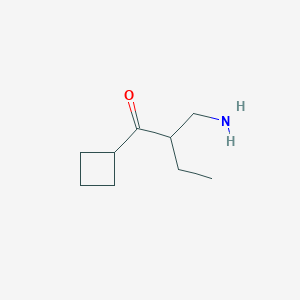

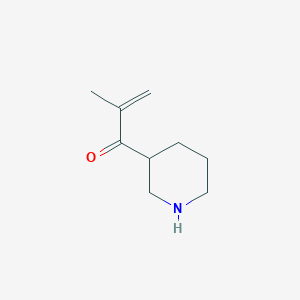
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
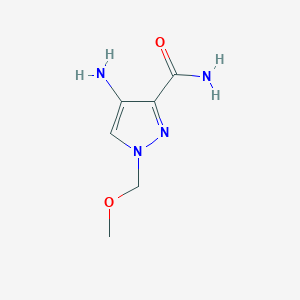
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
